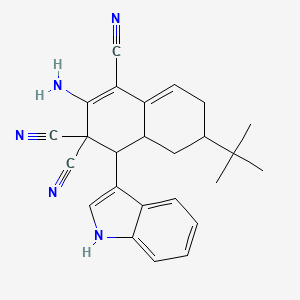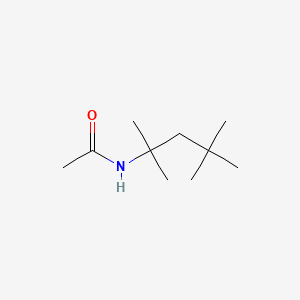
N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C15H15N3O2S This compound is notable for its unique structure, which includes an allyl group, a naphthoyl moiety, and a hydrazinecarbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Naphthoyl Intermediate: The process begins with the preparation of 3-hydroxy-2-naphthoic acid, which is then converted into its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Hydrazinecarbothioamide Formation: The acyl chloride is reacted with hydrazinecarbothioamide under controlled conditions to form the hydrazinecarbothioamide intermediate.
Allylation: Finally, the intermediate is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes with optimization for scale, yield, and purity. This could involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthoyl moiety can be reduced to form a dihydro derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-naphthoyl derivatives.
Reduction: Formation of dihydro-naphthoyl derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarbothioamide and naphthoyl moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide: Similar structure but with a methylbenzoyl group instead of a naphthoyl group.
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide: Contains a benzylthio group, offering different reactivity and biological properties.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-2-7-16-15(21)18-17-14(20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)(H2,16,18,21) |
InChI Key |
OMWUNSHUUNEYKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092388.png)
![ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11092397.png)
![(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11092402.png)
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3-nitrophenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-methylpropan-1-one](/img/structure/B11092412.png)
![N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11092417.png)
![Morpholin-4-yl(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)methanone](/img/structure/B11092427.png)
![N,N'-{[4-(naphthalen-1-ylmethoxy)phenyl]methanediyl}bis(3-phenylpropanamide)](/img/structure/B11092435.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11092441.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine](/img/structure/B11092447.png)


![Ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11092461.png)
![[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]propanedinitrile](/img/structure/B11092478.png)

